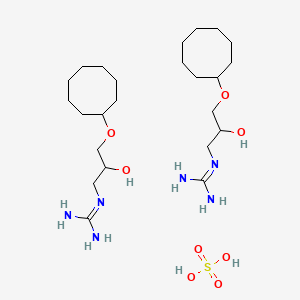
4'-Hydroxy-N-desmethylclobazam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy-N-desmethylclobazam is a metabolite of clobazam, a 1,5-benzodiazepine used primarily as an anticonvulsant and anxiolytic. Clobazam is extensively metabolized in the liver, and one of its major metabolites is 4’-Hydroxy-N-desmethylclobazam . This compound plays a significant role in the pharmacological effects of clobazam, contributing to its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-N-desmethylclobazam involves the hydroxylation of N-desmethylclobazam. This reaction is typically catalyzed by cytochrome P450 enzymes, particularly CYP2C19
Industrial Production Methods: Industrial production of 4’-Hydroxy-N-desmethylclobazam follows similar synthetic routes but on a larger scale. The process involves the use of optimized reaction conditions to ensure high yield and purity. The hydroxylation reaction is carefully controlled to minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy-N-desmethylclobazam undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.
Reduction: Although less common, reduction reactions can also take place under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of 4’-Hydroxy-N-desmethylclobazam. These derivatives can exhibit different pharmacological properties .
Scientific Research Applications
4’-Hydroxy-N-desmethylclobazam has several scientific research applications:
Mechanism of Action
4’-Hydroxy-N-desmethylclobazam exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to increased neuronal inhibition. This mechanism is similar to that of clobazam, but the presence of the hydroxyl group can influence its binding affinity and efficacy.
Comparison with Similar Compounds
N-desmethylclobazam: Another major metabolite of clobazam, lacking the hydroxyl group at the 4’ position.
4’-Hydroxyclobazam: A hydroxylated derivative of clobazam, differing from 4’-Hydroxy-N-desmethylclobazam by the presence of the N-methyl group.
Clonazepam: A structurally similar benzodiazepine with anticonvulsant properties.
Uniqueness: 4’-Hydroxy-N-desmethylclobazam is unique due to its specific hydroxylation pattern, which can influence its pharmacological properties and metabolism. Its distinct structure allows for different interactions with the GABA_A receptor compared to other benzodiazepines.
Properties
CAS No. |
70643-23-1 |
|---|---|
Molecular Formula |
C15H11ClN2O3 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
7-chloro-5-(4-hydroxyphenyl)-1H-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O3/c16-9-1-6-12-13(7-9)18(15(21)8-14(20)17-12)10-2-4-11(19)5-3-10/h1-7,19H,8H2,(H,17,20) |
InChI Key |
CVYAYORYXFSRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B12775580.png)
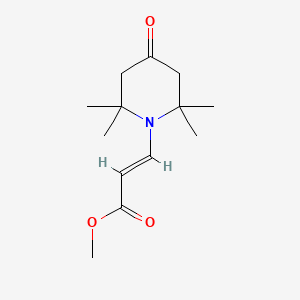

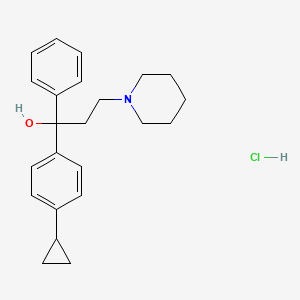

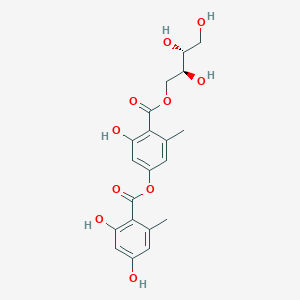


![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)

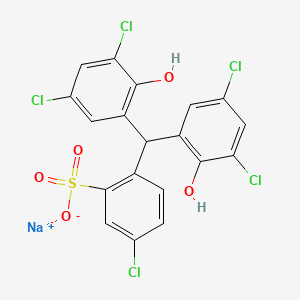
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
